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Compound of Interest

Compound Name:
2-Amino-4,6-dihydroxypyrimidine-

13C2

Cat. No.: B1152354

Get Quote

C

for DNA NMR Audience: Structural Biologists, NMR Spectroscopists, Medicinal Chemists

Executive Summary
The characterization of "stealth" excited states in DNA—such as transient Hoogsteen base

pairs—requires NMR probes with exceptional sensitivity to local electronic environments. 2-

Amino-4,6-dihydroxypyrimidine-

C

serves as the critical biosynthetic or chemosynthetic scaffold for generating [4,6-

C

]-Guanine.

When incorporated into DNA oligonucleotides, the C6-carbonyl label becomes a powerful

reporter for
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relaxation dispersion experiments. This carbon nucleus is highly sensitive to hydrogen bonding
alterations (Watson-Crick vs. Hoogsteen) and ionization states, enabling the quantification of
microsecond-to-millisecond conformational exchange (

) and population skew (

).

Scientific Background & Mechanism
The Role of the Precursor
2-Amino-4,6-dihydroxypyrimidine is the pyrimidine "core" used in the classic Traube Synthesis

of purines. By introducing

C labels at the C4 and C6 positions of this ring, the resulting Guanine retains these labels at
the critical C4 (bridgehead) and C6 (carbonyl) positions.

C6 (

C): The carbonyl carbon is directly involved in the hydrogen bond network with Cytosine (N4-
H). In a Hoogsteen transition, the rotation of the purine base alters the magnetic environment
of C6 significantly due to changes in shielding and chemical shift anisotropy (CSA).

C4 (

C): Located at the glycosidic bond interface, C4 provides complementary data on backbone
orientation and syn/anti flipping.

NMR Relaxation Dispersion ( )
Standard NMR spectra capture the ground state. However, DNA exists in dynamic equilibrium

with low-population excited states (ES). By applying a spin-lock field (

) of varying power, we can suppress the chemical exchange contribution to relaxation (

). The dependence of the effective relaxation rate (

) on

allows us to mathematically extract the chemical shift of the invisible excited state.
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Experimental Workflow Visualization
The following diagram outlines the conversion of the precursor into a DNA probe and the

subsequent NMR logic.

2-Amino-4,6-dihydroxypyrimidine-13C2 Traube Synthesis
(Nitrosation + Cyclization)

+ HNO2 / HCOOH
[4,6-13C2]-Guanine dG Phosphoramidite

(Protected)

Enzymatic/Chemical
Glycosylation

Labeled DNA Oligo
Solid Phase Synthesis 13C R1rho NMR

(C6 Carbonyl Detection)
Annealing

Click to download full resolution via product page

Figure 1: Critical path from pyrimidine precursor to NMR data acquisition. The

C labels (blue nodes) track through the synthesis to the final active reporter site.

Detailed Protocols
Protocol A: Synthesis of [4,6- C ]-dG Phosphoramidite
Note: This is an advanced organic synthesis summary. Commercial sourcing of the

phosphoramidite is recommended if available, but custom synthesis follows this route.

Nitrosation: Dissolve 2-Amino-4,6-dihydroxypyrimidine-

C

in dilute acetic acid. Add NaNO

dropwise at 0°C to form the 5-nitroso intermediate.

Reduction: Reduce the nitroso group using sodium dithionite (Na

S

O

) or catalytic hydrogenation to yield 2,4,5,6-tetraaminopyrimidine (labeled).

Cyclization (Traube): Reflux the tetraamine with formic acid (or
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C-formic acid for C8 labeling) to close the imidazole ring, yielding [4,6-

C

]-Guanine.

Glycosylation: React with 2-deoxy-3,5-di-O-p-toluoyl-

-D-erythro-pentofuranosyl chloride using Hoffer’s chlorosugar method or Purine Nucleoside
Phosphorylase (enzymatic) to form the nucleoside.

Phosphitylation: Protect the exocyclic amine (isobutyryl) and 5'-OH (DMT), then react the 3'-

OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Protocol B: NMR Sample Preparation
Objective: Prepare a 0.5 – 1.0 mM DNA sample in a buffer that minimizes pH-dependent

exchange artifacts.

Materials:

Labeled DNA Oligo (e.g.,

)

Complementary Strand

Buffer: 15 mM Sodium Phosphate, 25 mM NaCl, 0.1 mM EDTA, 10% D

O.

Shigemi NMR tubes (to maximize filling factor).

Steps:

Quantification: Measure OD

and calculate concentration using extinction coefficients.

Annealing: Mix equimolar amounts of labeled strand and complement. Heat to 95°C for 5

minutes, then cool to room temperature over 2 hours.
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Validation: Run a native PAGE gel to confirm duplex formation and absence of hairpins.

pH Adjustment: Strictly adjust pH to 6.8 (or desired range) using micro-aliquots of

HCl/NaOH. Note: C6 chemical shifts are pH sensitive.

Protocol C: C Relaxation Dispersion Experiment
Instrument: Bruker Avance III HD 600/700/800 MHz equipped with a cryoprobe.

Pulse Sequence: 1D or 2D

C constant-time

(e.g., ct_r1rho_13c).

Parameters:

Parameter Setting Rationale

Carrier Freq ~158 ppm (Guanine C6)
Centers excitation on the
carbonyl region.

| Spin-Lock Powers (

) | 100, 200, 400, 800, 1500, 2000 Hz | Covers the dynamic range for

s-ms exchange. | | Relaxation Delay | 2.5 - 3.0 s | Ensures full recovery of magnetization. | |
Temperature | 25°C (Standard) | Can vary (5-45°C) to extract thermodynamic parameters (

). |

Execution:

Record a reference 1D

C spectrum to identify the ground state peak.

Run the relaxation series interleaved (randomized order of spin-lock powers) to average out

heating effects.
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Include "duplicate" points (e.g., repeat 400 Hz at start and end) to verify sample stability.

Data Analysis & Interpretation
The data is fitted to the Bloch-McConnell equations.

Extract Intensities: Measure peak height/volume for each spin-lock power (

).

Calculate

:

Dispersion Curve: Plot

vs.

.

Flat Line: No exchange (rigid structure).

Curved/Dispersive: Presence of an excited state.

Fit Parameters:

(Exchange rate)

(Population of excited state, typically 0.5% - 5%)

(Chemical shift difference:

)

Diagnostic Criteria:

If

ppm downfield, this indicates a Hoogsteen base pair.

If
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is small (< 1 ppm), consider localized backbone fluctuations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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